molecular formula C24H20FN7O3 B2536834 N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide CAS No. 1020488-54-3

N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

Cat. No.: B2536834
CAS No.: 1020488-54-3
M. Wt: 473.468
InChI Key: JOCWUKZGGVGOIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . It is part of a series of pyrazolo[3,4-d]pyrimidine and urea hybrids that have been designed, synthesized, and evaluated for their anticancer activity .


Synthesis Analysis

The synthesis of this compound involves the design and creation of pyrazolo[3,4-d]pyrimidine and urea hybrids . The specific methods for the synthesis of this compound are not detailed in the available sources .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its name. It includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure containing a pyrazole ring fused with a pyrimidine ring . Further analysis would require more specific information or computational modeling.

Scientific Research Applications

Neuroinflammation and Imaging

A series of novel pyrazolo[1,5-a]pyrimidines, closely related to the discussed compound, were synthesized and evaluated for their binding potential to the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds demonstrated subnanomolar affinity for TSPO, comparable to existing ligands. Radiolabeled versions of these compounds showed promise as in vivo PET-radiotracers, highlighting their potential application in neuroinflammation imaging (Damont et al., 2015).

Cancer Imaging

Focused library synthesis and structure-activity relationship development of pyrazolopyrimidines led to the discovery of a novel TSPO ligand with significantly enhanced affinity compared to previous ligands. This advancement was marked by the development of a radiolabeled compound for PET imaging, offering a potential new probe for molecular imaging of TSPO-expressing cancers. This research demonstrates the application of such compounds in improving cancer diagnostic tools (Tang et al., 2013).

Antitumor Activity

Research on pyrazolo[3,4-d]pyrimidine derivatives has shown that certain compounds exhibit mild to moderate antitumor activity against human breast adenocarcinoma cell lines, such as MCF7. This suggests the potential use of these compounds in developing new anticancer agents. The structure-activity relationship studies help in understanding the molecular frameworks that contribute to their antitumor efficacy (El-Morsy et al., 2017).

Antimicrobial Activity

New heterocyclic compounds incorporating the discussed chemical structure have been synthesized and evaluated for their antimicrobial properties. These studies highlight the compound's versatility in generating active molecules against a range of microbial infections, thus contributing to the development of novel antimicrobial agents (Bondock et al., 2008).

Properties

IUPAC Name

N-[2-[1-(4-fluorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FN7O3/c1-14-5-3-4-6-19(14)35-13-21(33)27-20-11-15(2)30-32(20)24-28-22-18(23(34)29-24)12-26-31(22)17-9-7-16(25)8-10-17/h3-12H,13H2,1-2H3,(H,27,33)(H,28,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCWUKZGGVGOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3=NC4=C(C=NN4C5=CC=C(C=C5)F)C(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.